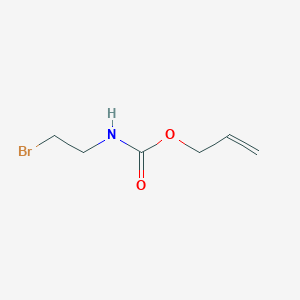

Allyl (2-bromoethyl)carbamate

CAS No.:

Cat. No.: VC13701205

Molecular Formula: C6H10BrNO2

Molecular Weight: 208.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10BrNO2 |

|---|---|

| Molecular Weight | 208.05 g/mol |

| IUPAC Name | prop-2-enyl N-(2-bromoethyl)carbamate |

| Standard InChI | InChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9) |

| Standard InChI Key | PVHUBYKHHACXLU-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NCCBr |

| Canonical SMILES | C=CCOC(=O)NCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Allyl (2-bromoethyl)carbamate belongs to the carbamate family, defined by the presence of the -NHCOO- functional group. Its molecular structure includes:

-

Allyl group (CH₂=CHCH₂O-): Imparts electrophilic character and participates in conjugation.

-

Bromoethyl moiety (BrCH₂CH₂NH-): Enhances reactivity via the bromine atom’s leaving-group potential.

-

Carbamate linkage: Stabilizes intermediates in synthetic pathways.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | prop-2-enyl N-(2-bromoethyl)carbamate |

| Molecular Formula | C₆H₁₀BrNO₂ |

| Molecular Weight | 208.05 g/mol |

| Canonical SMILES | C=CCOC(=O)NCCBr |

| Solubility | Moderate in polar aprotic solvents (e.g., DCM, DMF) |

The bromine atom’s electronegativity (2.96 Pauling units) and polarizable nature make this compound highly reactive in nucleophilic substitution reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 2-bromoethylamine with allyl chloroformate under controlled conditions:

-

Base-mediated reaction: Triethylamine (Et₃N) deprotonates 2-bromoethylamine in dichloromethane (DCM) at 0°C.

-

Stepwise addition: Allyl chloroformate is added dropwise to form the carbamate linkage via nucleophilic acyl substitution .

-

Purification: Column chromatography isolates the product with yields typically exceeding 70%.

Industrial-Scale Considerations

Large-scale production requires optimization for safety and efficiency:

-

Continuous-flow systems: Minimize exothermic risks during chloroformate addition.

-

Solvent recovery: DCM and Et₃N are recycled to reduce costs.

-

Purity control: HPLC monitoring ensures ≤0.1% residual amines.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromoethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):

Example: Reaction with sodium azide (NaN₃) yields allyl (2-azidoethyl)carbamate, a precursor for "click" chemistry .

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide (H₂O₂) converts the allyl group to an epoxide, enhancing electrophilicity.

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the carbamate carbonyl to a methylene group without altering the bromide .

Table 2: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | NaN₃, DMF, 60°C | Allyl (2-azidoethyl)carbamate |

| Oxidation | H₂O₂, CH₃COOH, 25°C | Epoxy-allyl carbamate |

| Reduction | NaBH₄, MeOH, 0°C | Allyl (2-bromoethyl)amine |

| Activity | Model System | Key Finding | Citation |

|---|---|---|---|

| CYP17A1 Inhibition | Recombinant enzyme | 40% inhibition at 10 μM | |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 25 μM (72 hr exposure) |

Comparative Analysis with Related Compounds

Allyl Chloroformate

-

Higher electrophilicity: Reacts faster with amines but lacks the bromoethyl group’s substitution versatility.

-

Applications: Preferred for rapid carbamate formation in peptide synthesis .

2-Bromoethanamine Hydrobromide

-

Precursor role: Lacks the carbamate’s stability but serves as a key building block.

-

Toxicity: More acute neurotoxic effects compared to the carbamate derivative.

Recent Advances and Future Directions

Targeted Drug Delivery

Conjugation of Allyl (2-bromoethyl)carbamate to antibody-drug conjugates (ADCs) exploits its:

-

Controlled release: Bromine displacement by intracellular glutathione triggers payload release.

-

Stability: Carbamate linkage resists premature hydrolysis in serum .

Green Chemistry Approaches

Recent efforts focus on CO₂ utilization for carbamate synthesis:

Cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) enable one-pot synthesis under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume